Cesium hydroxide monohydrate

Description

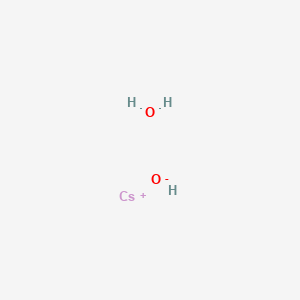

Structure

2D Structure

Properties

IUPAC Name |

cesium;hydroxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs.2H2O/h;2*1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSOMGPQFXJESQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[OH-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsH3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70956540 | |

| Record name | Caesium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.928 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35103-79-8, 12260-45-6 | |

| Record name | Caesium hydroxide--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70956540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cesium hydroxide monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Caesium hydroxide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies of Cesium Hydroxide Monohydrate

Advanced Synthetic Routes for Cesium Hydroxide (B78521) Monohydrate

The production of cesium hydroxide monohydrate involves sophisticated chemical processes, often beginning with the extraction of cesium from its primary ore, pollucite. These methods are designed to efficiently isolate cesium and convert it into a highly pure hydroxide form.

A prevalent industrial method for producing cesium hydroxide solutions involves the digestion of cesium-containing ores, such as pollucite, with sulfuric acid. google.comgoogle.comgoogle.com This multi-stage process systematically isolates cesium from other elements present in the ore. google.com

The initial digestion of the ore is typically carried out with a hyperstoichiometric (excess) amount of sulfuric acid. google.comgoogle.com The process involves heating a mixture of the ore, water, and concentrated sulfuric acid. google.com

Table 1: Typical Ore Digestion Parameters

| Parameter | Value |

|---|---|

| Ore Cs Content | 20 to 24 wt. % |

| Ore Granularity | >90 wt. % <100 μm |

| Mixture Ratio (Ore:Water:H₂SO₄) | 1.0 : (1.0 to 1.8) : (1.0 to 1.8) |

| Digestion Temperature | >90°C (preferably >120°C) |

| Digestion Time | At least 2 hours (preferably ≥3 hours) |

Data sourced from US Patent US20080166281A1. google.com

The reaction between the cesium-containing ore (a cesium aluminosilicate) and sulfuric acid under heat leads to the formation of cesium aluminum sulfate (B86663) hydrate (B1144303) (CsAl(SO₄)₂·12H₂O), commonly known as cesium alum. google.comgoogle.comgoogle.com This compound has poor solubility at lower temperatures, a key property exploited for its separation from the digested ore residue. google.comgoogle.comwipo.int After the initial digestion, the reaction mixture is slurried in water and heated to dissolve the cesium alum, allowing the solid ore residues to be separated by filtration. google.com

Once the cesium alum solution is separated, the next step is to remove the aluminum. google.comgoogle.com This is achieved by precipitating the aluminum, typically by adding a calcium hydroxide slurry (slurried lime) and/or calcium carbonate. google.comgoogle.com This process precipitates aluminum hydroxide and calcium sulfate (gypsum), which are then filtered off, leaving a cesium sulfate (Cs₂SO₄) solution. google.comgoogle.com

The resulting cesium sulfate solution is then converted to cesium hydroxide via a precipitation reaction, a process known as causticization. google.comgoogle.com This is accomplished by reacting the cesium sulfate solution with either barium hydroxide (Ba(OH)₂) or strontium hydroxide (Sr(OH)₂). google.comgoogle.comwipo.int The reaction with barium hydroxide is common:

Chemical Reaction: Cs₂SO₄(aq) + Ba(OH)₂(aq) → 2CsOH(aq) + BaSO₄(s)

Barium sulfate (BaSO₄) is highly insoluble and precipitates out of the solution, leaving an aqueous solution of cesium hydroxide. youtube.combrainly.comchemequations.com For an efficient reaction, a stoichiometric quantity of barium hydroxide is typically used. google.com The process often involves heating both the cesium sulfate solution and the barium hydroxide suspension to between 80 and 100°C before mixing them with intensive stirring. google.comgoogle.com

The cesium hydroxide solution generated from the causticization step is typically dilute, with concentrations around 1-5 wt.%, and may contain various impurities such as strontium, calcium, barium, and sulfate ions. google.com Therefore, concentration and purification are crucial final steps. google.comgoogle.comgoogle.com

Concentration is primarily achieved through evaporation, where water is removed to increase the CsOH concentration, a process that can continue until a solid is obtained. google.comgoogle.com Purification often involves a multi-stage "polishing" process. google.comgoogle.com This can include rendering the solution alkaline and treating it with carbon dioxide or a carbonate to precipitate and remove residual alkaline earth metals and sulfates. google.comgoogle.com

For applications demanding exceptional purity, an alternative synthesis route is employed which avoids the direct processing of ores. google.com This method focuses on producing high-purity cesium metal first, which is then converted to cesium hydroxide. google.com

The process consists of the following key steps:

Formation of Cesium Amalgam: Substantially pure cesium metal is intermixed with mercury to form a cesium amalgam. google.com It is recommended to maintain the temperature for this step between 20 and 70°C. google.com

Hydrolysis of Amalgam: The cesium amalgam is then carefully reacted with purified water (ionized or distilled). google.com This hydrolysis step produces a high-purity cesium hydroxide solution and hydrogen gas, with the mercury being recovered for reuse. google.com A graphite (B72142) rod can be used to accelerate the reaction rate. google.com

This method bypasses the extensive purification steps required in ore processing, yielding a cesium hydroxide solution with significantly lower levels of metallic impurities. google.com The resulting aqueous solution can have a high concentration, such as 37% by weight, and can be crystallized to form this compound. google.com

Table 2: Comparison of Impurity Levels in Cesium Compounds

| Metal Impurity | High-Purity CsOH (from Amalgam) (ppm) | Commercial CsBr (from Ore) (ppm) |

|---|---|---|

| Aluminum (Al) | <1 | <1 |

| Boron (B) | <1 | <1 |

| Calcium (Ca) | <1 | 10 |

| Chromium (Cr) | <1 | <1 |

| Copper (Cu) | <1 | <1 |

| Iron (Fe) | <1 | <1 |

| Magnesium (Mg) | <1 | <1 |

| Manganese (Mn) | <1 | <1 |

| Sodium (Na) | <10 | 100 |

| Lead (Pb) | <1 | <1 |

| Silicon (Si) | <1 | 1 |

| Tin (Sn) | <1 | <1 |

Data sourced from US Patent 3,130,010, illustrating the purity achieved via the amalgam method compared to a commercially available ore-derived product. google.com

Solvothermal and Hydrothermal Synthesis Approaches

Solvothermal and hydrothermal synthesis methods involve chemical reactions in a closed system, such as an autoclave, at temperatures above the boiling point of the solvent. researchgate.netnih.gov While these methods are more commonly documented for producing other advanced materials using this compound as a precursor, the principles guide its use and stability under these conditions. researchgate.netnih.gov These techniques allow for precise control over the crystallization process, yielding materials with specific properties. researchgate.net

Microwave-assisted solvothermal synthesis is an advanced technique that utilizes microwave radiation to rapidly heat the reactants. mdpi.com This method significantly reduces reaction times compared to conventional heating and can lead to the formation of highly crystalline products under low-temperature and ambient-pressure conditions. researchgate.netmdpi.com In documented syntheses where this compound is used as a reagent, it is dissolved in solvents like anhydrous ethanol (B145695) or benzyl (B1604629) alcohol. researchgate.netmdpi.com The reaction is then carried out at temperatures ranging from 140 °C to 180 °C for durations as short as 15 minutes to 2 hours. researchgate.netnih.govmdpi.com

| Solvent | Temperature (°C) | Reaction Time |

|---|---|---|

| Anhydrous Ethanol | 140 | 2 hours |

| Benzyl Alcohol | 140 | 2 hours |

| Benzyl Alcohol | 180 | 15 minutes |

The pH and temperature are critical parameters that must be carefully controlled during synthesis to ensure the desired product is formed with high purity. In one industrial method involving the reaction of cesium sulfate with barium hydroxide, the reaction is preferably conducted at temperatures between 90 °C and 110 °C. google.com The pH of the reaction mixture is controlled to be between 4 and 9, with a preferred range of 6.5 to 7.5, to facilitate the precipitation of by-products. google.com In solvothermal methods using this compound, the initial pH of the precursor solution is precisely adjusted to optimize the reaction. mdpi.com

By-product Formation and Mitigation Strategies

In many synthesis routes, the formation of by-products is inevitable. A key strategy for producing pure this compound is the effective removal of these substances.

In processes that begin with the digestion of cesium-containing ore like pollucite with sulfuric acid, a primary intermediate is cesium aluminum sulfate (cesium alum). google.comgoogle.com To isolate cesium, the aluminum must be removed. This is typically achieved by adding a base like calcium hydroxide to the cesium alum solution, which precipitates aluminum as aluminum hydroxide. google.com This reaction also forms calcium sulfate, which has low solubility and also precipitates. google.com

Another common impurity is cesium carbonate, which forms when cesium hydroxide reacts with carbon dioxide from the atmosphere. sciencemadness.org Mitigation of this by-product involves storing the final product in tightly sealed containers to minimize exposure to air. samaterials.com Commercial grades of this compound may list a maximum allowable content for cesium carbonate, often around 5%. sigmaaldrich.com

Purity Assessment and Trace Impurity Analysis in Synthesized this compound

The purity of the final this compound product is assessed using various analytical techniques. A common assay method is titration with a standardized acid, such as hydrochloric acid (HCl). thermofisher.com

| Impurity | Chemical Symbol | Maximum Concentration (ppm) |

|---|---|---|

| Potassium | K | <150 |

| Rubidium | Rb | <10 |

| Lithium | Li | <1 |

| Calcium | Ca | <2 |

| Sulfate | SO₄²⁻ | <25 |

| Total Trace Metals | - | ≤5000 |

Analytical Techniques for Purity Determination (e.g., Assay, Chloride, Sulfate, Carbonate content)

The purity of this compound is primarily determined by assay, with significant attention paid to common impurities like carbonates, chlorides, and sulfates.

Assay and Carbonate Content: The assay of cesium hydroxide and the quantification of carbonate impurities are typically performed using acid-base titration. A common and effective method is a two-stage potentiometric titration. In the first step, a solution of the cesium hydroxide sample is treated with an excess of barium chloride solution. This precipitates any carbonate ions as insoluble barium carbonate (BaCO₃). The remaining strong base (cesium hydroxide) is then titrated with a standardized solution of a strong acid, such as hydrochloric acid (HCl). This first equivalence point determines the concentration of the hydroxide. hiranuma.com

The titration is then continued to a second, lower pH endpoint. In this second stage, the acid reacts with the barium carbonate precipitate. hiranuma.com The amount of acid consumed in this second step is directly proportional to the amount of carbonate originally present in the sample. This two-indicator method allows for the simultaneous determination of both the hydroxide assay and the carbonate impurity from a single sample. To prevent the absorption of atmospheric carbon dioxide, which would interfere with the measurement, the titration is often carried out under a nitrogen atmosphere. hiranuma.com

Chloride Content: The determination of chloride impurities in an alkaline matrix like cesium hydroxide can be accomplished through various standard analytical methods. After neutralizing the hydroxide sample with a suitable acid (such as nitric acid), classical methods like titration with silver nitrate (B79036) (argentometric titration) can be employed. Instrumental methods such as ion chromatography or ion-selective electrodes offer higher sensitivity and are also commonly used for quantifying low levels of chloride.

Sulfate Content: Sulfate impurities are also a key parameter in the quality control of cesium hydroxide. After neutralization of the sample, sulfate can be determined gravimetrically by precipitation as barium sulfate. More commonly, instrumental techniques like ion chromatography or turbidimetry are used for faster and more sensitive quantification.

The following table summarizes typical purity specifications for commercially available this compound.

| Parameter | Specification Limit |

|---|---|

| Assay (CsOH) | ≥96.5% (by Titration with HCl) |

| Carbonate (as Cs₂CO₃) | ≤5% |

| Chloride (Cl) | Data not available in specified format |

| Sulfate (SO₄) | <25 ppm |

Quantification of Trace Metal Impurities (e.g., Al, Ba, Ca, Cr, Fe, K, Li, Mg, Na, Rb, Si, Sr)

The quantification of trace metallic impurities is crucial, as their presence can significantly impact the performance of cesium hydroxide in high-tech applications. The primary technique for this analysis is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). nih.govresearchgate.net

ICP-MS is an exceptionally sensitive analytical tool capable of detecting a wide range of elements at concentrations down to the parts-per-trillion level. azom.com The methodology involves introducing a prepared sample into a high-temperature argon plasma, which atomizes and ionizes the components. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly specific and quantitative detection. azom.com

Sample preparation for ICP-MS analysis of a high-purity alkali hydroxide like CsOH·H₂O is a critical step. The solid sample is typically dissolved in high-purity deionized water and then acidified, usually with trace-metal grade nitric acid, to a final concentration suitable for introduction into the instrument (often 1-5%). spectroscopyonline.com Due to the high concentration of cesium, which can cause matrix effects and suppress the signals of other elements, significant dilution of the sample is often necessary. spectroscopyonline.com The use of internal standards is also a common practice to correct for any variations in instrument response.

The following table provides typical maximum allowable concentrations for various trace metal impurities in high-purity this compound.

| Trace Metal Impurity | Specification Limit (ppm) |

|---|---|

| Aluminum (Al) | Data not available in specified format |

| Barium (Ba) | Data not available in specified format |

| Calcium (Ca) | Data not available in specified format |

| Chromium (Cr) | Data not available in specified format |

| Iron (Fe) | Data not available in specified format |

| Potassium (K) | Data not available in specified format |

| Lithium (Li) | <1 |

| Magnesium (Mg) | Data not available in specified format |

| Sodium (Na) | Data not available in specified format |

| Rubidium (Rb) | <10 |

| Silicon (Si) | Data not available in specified format |

| Strontium (Sr) | Data not available in specified format |

Crystallographic and Structural Investigations of Cesium Hydroxide Monohydrate

Polymorphism and Crystal Structures

Polymorphism is the capacity of a solid material to exist in multiple crystalline forms that differ in the arrangement of their constituent molecules, atoms, or ions. wikipedia.org Cesium hydroxide (B78521) monohydrate (CsOH·H₂O) exhibits this phenomenon, crystallizing in different structures depending on the conditions. researchgate.netosti.gov These structural variations have been the subject of detailed crystallographic studies.

Cesium hydroxide monohydrate is known to exist in at least two distinct polymorphs: a hexagonal phase and a tetragonal phase. researchgate.net Temperature-dependent X-ray investigations have shown that at higher temperatures, specifically at 355 K and 400 K, the compound adopts a hexagonal unit cell. osti.gov This high-temperature form is characterized by layers of cesium ions separating layered polyanions of (H₃O₂⁻). osti.gov

A tetragonal polymorph has also been identified, described as a clathrate hydrate (B1144303). researchgate.net This phase was reportedly obtained as a byproduct in a high-pressure experiment, though it has not been definitively classified as a high-pressure polymorph. researchgate.net The structure of this tetragonal phase is built upon an infinite three-dimensional hydrogen-bonded oxygen framework. researchgate.net Both the hexagonal and tetragonal phases can be prepared via thermal treatment, and their structures are influenced by the degree of hydration. researchgate.net

While this compound is characterized by its hexagonal and tetragonal forms, related cesium compounds exhibit other crystal structures. Anhydrous cesium hydroxide (CsOH), for instance, has a structure that is isotypic with the room-temperature modification of sodium hydroxide (NaOH) and can be derived from the cubic NaCl structure type. researchgate.net

Single-crystal X-ray diffraction (SCXRD) is a primary technique for determining the precise atomic arrangement within a crystal. carleton.edumdpi.com This method has been crucial in characterizing the structures of cesium hydroxide and its monohydrate. Single crystals of this compound have been successfully grown and analyzed using temperature-dependent X-ray structure investigations. osti.gov These studies were able to distinguish between hydroxide ions (OH⁻) and water molecules (H₂O) at 293 K and revealed the layered (H₃O₂⁻) polyanions in the hexagonal phase at higher temperatures. osti.gov Similarly, anhydrous cesium hydroxide was characterized for the first time using single-crystal data, which allowed for a detailed comparison with other alkali metal hydroxides. researchgate.net

X-ray powder diffraction (XRPD) is another powerful tool used to identify crystalline phases and analyze their structure. researchgate.net The tetragonal polymorph of this compound was identified from X-ray powder data. researchgate.net XRPD patterns are also used to compare experimentally prepared samples of cesium hydroxide hydrate with patterns simulated from known crystallographic data, allowing for phase identification and purity assessment. researchgate.net

Hydrogen Bonding Network Analysis

The arrangement of hydrogen bonds is a defining characteristic of the crystal structure of hydrated compounds. In this compound, these interactions are extensive and create a complex, ordered network.

The crystal structure of this compound is notable for its infinite three-dimensional hydrogen-bonded oxygen framework. researchgate.net In this network, the cesium atoms are situated within cavities. researchgate.net The framework is constructed from interconnected hydroxide ions and water molecules. Investigations of the high-temperature hexagonal phase revealed that this framework is organized into distinct layered polyanions of (H₃O₂⁻), which are separated by layers of the cesium cations. osti.gov This intricate network of hydrogen bonds is fundamental to the stability and structure of the crystal.

Influence of Cation Size on Hydrogen Bonding Characteristics

The characteristics of hydrogen bonding in alkali metal hydroxide monohydrates are significantly influenced by the size of the cation. In the series of alkali metal hydroxides, from Lithium hydroxide (LiOH) to Cesium hydroxide (CsOH), the ionic radius of the cation increases substantially. This increase in size directly impacts the metal-hydroxide bond and, consequently, the surrounding hydrogen-bonding network within the crystal lattice.

As the size of the alkali metal cation increases, its charge density decreases. Cesium (Cs⁺), being the largest non-radioactive alkali metal cation, has a significantly lower charge density compared to smaller cations like Li⁺ or Na⁺. This results in a weaker electrostatic attraction between the Cs⁺ cation and the hydroxide (OH⁻) anion. The weaker Cs-OH bond means that the hydroxide ion is more available to participate in hydrogen bonding with the water molecule of hydration. This trend is consistent with the observation that basicity increases as we move down the group in the periodic table; CsOH is considered the strongest base among the alkali metal hydroxides because the M-OH bond is weakest, facilitating the release of the OH⁻ ion. quora.comdoubtnut.comquora.com

Table 1: Influence of Cation Properties on Basicity This table illustrates the trend of increasing ionic radius and basicity down the alkali metal group.

| Cation | Ionic Radius (pm) | Electronegativity (Pauling Scale) | Resulting Hydroxide | General Basicity Trend |

| Li⁺ | 76 | 0.98 | LiOH | Weakest |

| Na⁺ | 102 | 0.93 | NaOH | ↓ |

| K⁺ | 138 | 0.82 | KOH | ↓ |

| Rb⁺ | 152 | 0.82 | RbOH | ↓ |

| Cs⁺ | 167 | 0.79 | CsOH | Strongest |

Crystal Habit and Morphology Control during Synthesis

The crystal habit and morphology of this compound are outcomes of the conditions maintained during its synthesis and crystallization. Control over these factors is essential for producing crystals with desired shapes and sizes, which can be critical for its various applications. General principles of crystal morphology control involve careful management of parameters such as supersaturation, temperature, cooling rate, solvent system, and the presence of additives or impurities. researchgate.netnih.gov

One specific method documented for producing single crystals of this compound involves recrystallization from ammonia (B1221849) in high-pressure autoclaves. osti.gov This technique suggests that the choice of solvent and the application of high pressure are key variables in controlling the nucleation and growth processes, thereby defining the final crystal morphology.

The influence of alkali hydroxides on the crystal growth of other materials can provide insights into the role of CsOH as a synthesis medium. For instance, in the hydrothermal synthesis of micrometer-scale Magnesium hydroxide (Mg(OH)₂) polycrystals, the concentration of the alkali hydroxide solution was found to strongly influence crystal growth. High crystallinity was achieved when the concentration of the CsOH solution was kept below 0.5 M. researchgate.net This indicates that CsOH, when used as a reagent or part of the solvent system, can modulate the growth environment, likely by affecting solubility and the kinetics of crystal face development.

Common strategies for morphology control that can be applied to this compound synthesis include:

Temperature and Cooling Rate: Slow cooling rates generally favor the growth of larger, more well-defined crystals by keeping the level of supersaturation low.

Solvent Choice: The polarity and coordinating ability of the solvent can affect the solubility of the compound and its interaction with growing crystal faces, leading to different habits.

By manipulating these conditions, the morphology of this compound crystals can be tailored from fine powders to larger, well-formed single crystals.

Hydration State and Structural Integrity

The hydration state of Cesium hydroxide is crucial to its structural integrity. The monohydrate, CsOH·H₂O, is a well-studied form that exhibits significant structural changes depending on temperature. osti.gov These transformations highlight the dynamic nature of the water molecule and hydroxide ion within the crystal lattice.

Temperature-dependent X-ray diffraction studies have revealed the existence of several modifications of this compound. osti.gov

At 293 K (20 °C): The crystal structure is monoclinic, and X-ray data clearly distinguish between the hydroxide (OH⁻) ions and the water (H₂O) molecules. The distinct nature of these species is also confirmed by IR spectroscopy. osti.gov

In addition to these temperature-induced polymorphs, a tetragonal form of this compound has been identified. researchgate.net This structure is described as a clathrate hydrate, where an infinite three-dimensional hydrogen-bonded framework of oxygen atoms creates cavities in the form of bicapped pentagonal prisms. The large Cesium atoms are situated within these cavities. researchgate.net The existence of different polymorphs underscores how variations in the arrangement of the water molecules and hydroxide ions can lead to distinctly different, yet stable, crystal structures.

The process of dehydration, or the removal of the water molecule, would lead to the formation of anhydrous Cesium hydroxide (CsOH), which would necessarily involve a complete collapse and rearrangement of the monohydrate's crystal lattice. The structural integrity of the monohydrate is therefore intrinsically dependent on the presence of the water molecule, which is a fundamental component of the crystal's extended hydrogen-bonded network. The thermal dehydration of other complex cesium hydrates, such as [CsEu(H₂O)₃(SO₄)₂]·H₂O, has been shown to occur in multiple stages, indicating that water molecules can have different binding strengths within a crystal, the removal of which sequentially alters the structure. mdpi.com

Table 2: Structural Modifications of this compound This table summarizes the temperature-dependent structural changes of CsOH·H₂O.

| Temperature | Crystal System | Key Structural Features | Reference |

| 293 K | Monoclinic | Distinct OH⁻ ions and H₂O molecules. | osti.gov |

| 355 K & 400 K | Hexagonal | Layered (H₃O₂)⁻ polyanions separated by Cs⁺ layers. | osti.gov |

| Not Specified | Tetragonal | Clathrate hydrate structure with Cs⁺ in cavities of a hydrogen-bonded oxygen framework. | researchgate.net |

Reaction Mechanisms and Catalytic Applications of Cesium Hydroxide Monohydrate

Role as a Strong Base and Alkali Catalyst

Cesium hydroxide (B78521) is considered the strongest of the alkali metal hydroxides and is a potent base. wikipedia.orgsioc-journal.cnnih.gov Its high reactivity and solubility in various solvents make it an effective catalyst for reactions requiring strong basic conditions. nih.gov As a water-soluble source of cesium, it is utilized in numerous chemical syntheses, including the production of other cesium compounds and as a catalyst in polymerization reactions. nih.gov The hydroxide anion (OH⁻) is fundamental to its role in base catalysis. rsc.org

A significant challenge in the synthesis of secondary amines via N-alkylation of primary amines is the tendency for overalkylation, which leads to the formation of undesired tertiary amines and quaternary ammonium (B1175870) salts. sigmaaldrich.com Cesium hydroxide has demonstrated high chemoselectivity in promoting the desired mono-N-alkylation while effectively suppressing these subsequent alkylation steps. sigmaaldrich.com

This methodology has proven effective for a wide range of primary amines and alkyl bromides, including those with sensitive functional groups like amino acid derivatives, which can be alkylated without the need for protecting groups. sigmaaldrich.com The reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF), and the addition of 4 Å molecular sieves can further enhance the process by removing water. sigmaaldrich.com The high selectivity is attributed to the cesium base's ability to promote the alkylation of the primary amine while simultaneously inhibiting the further reaction of the resulting secondary amine. sigmaaldrich.com This mild and efficient protocol provides superior yields and selectivity compared to traditional methods. sigmaaldrich.com

Table 1: Cesium Hydroxide Promoted N-Monoalkylation of Primary Amines This table presents a selection of results from the chemoselective N-alkylation of various primary amines with alkyl bromides using cesium hydroxide.

| Primary Amine Substrate | Alkyl Bromide Substrate | Monoalkylation Product | Yield (%) | Mono- to Dialkylation Ratio |

|---|---|---|---|---|

| Aniline | Benzyl (B1604629) bromide | N-Benzylaniline | 95% | >99:1 |

| Phenethylamine | n-Butyl bromide | N-Butylphenethylamine | 93% | >99:1 |

| Cyclohexylamine | Ethyl bromide | N-Ethylcyclohexylamine | 89% | 95:5 |

| Glycine methyl ester | Benzyl bromide | N-Benzylglycine methyl ester | 96% | >99:1 |

As a strong base, cesium hydroxide monohydrate is an effective catalyst for fundamental carbon-carbon bond-forming reactions where a strong base is required. nih.gov These include the aldol (B89426) condensation and the Michael addition. nih.gov In these reactions, the hydroxide ion deprotonates a carbon atom alpha to a carbonyl group or other electron-withdrawing group, generating a nucleophilic enolate. This enolate then attacks an electrophilic carbonyl compound (in the aldol reaction) or an α,β-unsaturated carbonyl compound (in the Michael addition), leading to the formation of a new carbon-carbon bond. The strength of cesium hydroxide ensures efficient enolate formation, driving the reaction forward.

While strong bases can play a role in the mechanisms of various catalytic cycles, the specific application of this compound as a primary catalyst for dehydrogenative coupling reactions is not extensively documented in scientific literature. This class of reactions, which involves the formation of a bond between two molecules with the concurrent loss of a hydrogen molecule (H₂), is more commonly catalyzed by transition-metal complexes. nih.gov

Applications in Organic Synthesis

This compound serves as a versatile catalyst in a range of organic transformations beyond general base catalysis. sigmaaldrich.com Its utility has been demonstrated in specialized reactions for the synthesis of important organic intermediates. sigmaaldrich.comnih.gov

This compound catalyzes the efficient isomerization of terminal alkynes to produce O-allenes and N-allenes. wikipedia.orgnih.gov Allenes are compounds containing two cumulative double bonds and are valuable intermediates in organic synthesis. This catalytic method is noted for its mild reaction conditions, high yields, and tolerance for a wide variety of functional groups. wikipedia.orgnih.gov The process provides a direct and efficient pathway to substituted O-allenes and N-allenes from readily available terminal alkyne precursors. wikipedia.org

Table 2: CsOH·H₂O Catalyzed Isomerization of Terminal Alkynes to Allenes This table shows representative examples of the synthesis of O- and N-allenes via the this compound-catalyzed isomerization of functionalized terminal alkynes.

| Terminal Alkyne Substrate | Product Type | Allene Product | Yield (%) |

|---|---|---|---|

| 1-(Prop-2-yn-1-yloxy)naphthalene | O-Allene | 1-(Propa-1,2-dien-1-yloxy)naphthalene | 95% |

| 4-(Prop-2-yn-1-yloxy)benzonitrile | O-Allene | 4-(Propa-1,2-dien-1-yloxy)benzonitrile | 93% |

| N-phenyl-N-(prop-2-yn-1-yl)acetamide | N-Allene | N-(Propa-1,2-dien-1-yl)-N-phenylacetamide | 91% |

| 1-(Prop-2-yn-1-yl)-1H-indole | N-Allene | 1-(Propa-1,2-dien-1-yl)-1H-indole | 88% |

This compound is also employed as a catalyst in the dimerization of Baylis-Hillman adducts. nih.gov This reaction leads to the synthesis of unsymmetrical bis-allyl ethers, which are characterized by the presence of both an E-allylic unit and a terminal allylic unit within the same molecule. nih.gov Baylis-Hillman adducts are versatile multifunctional molecules, and this catalytic dimerization provides an effective route to construct more complex ether structures that can be utilized in further synthetic applications.

Asymmetric Synthesis of Chiral Compounds

The asymmetric synthesis of chiral compounds is a cornerstone of modern organic chemistry, with significant implications in pharmaceuticals, agrochemicals, and materials science. Key reactions in this field include asymmetric aldol reactions and Michael additions, which allow for the stereoselective formation of carbon-carbon bonds, leading to the creation of chiral molecules with a high degree of enantiomeric purity. nih.govnih.govbuchler-gmbh.com

The aldol reaction unites two carbonyl compounds to form a β-hydroxy ketone, potentially generating two new stereocenters. nih.gov Catalytic asymmetric versions of this reaction are highly sought after to avoid the use of stoichiometric chiral auxiliaries and to improve atom economy. nih.gov Similarly, the Michael addition, involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for creating chiral centers. nih.govbuchler-gmbh.com

While a variety of catalysts, including organocatalysts and metal complexes, have been developed to facilitate these asymmetric transformations, the specific role of this compound as a catalyst in the asymmetric synthesis of chiral compounds through these pathways is not extensively documented in the available literature. Further research is needed to explore the potential of this compound in inducing enantioselectivity in these and other chiral synthetic methodologies.

Synthesis of Secondary and Tertiary Phosphines

This compound has proven to be a highly effective promoter in the synthesis of secondary and tertiary phosphines. This methodology offers a mild and efficient alternative to traditional methods, which often face challenges. The cesium hydroxide promoted phosphorus alkylation procedure allows for the coupling of a wide range of alkyl halides with primary or secondary phosphines.

This process is typically carried out at room temperature in the presence of cesium hydroxide, molecular sieves, and a solvent such as N,N-dimethylformamide (DMF). The reaction accommodates various substrates, including activated and aliphatic halides, as well as those with base-sensitive functional groups. This method has been successfully applied to the preparation of disecondary and ditertiary phosphines, as well as optically active phosphines, highlighting the "cesium effect" which contributes to high efficiency and excellent chemoselectivity.

The advantages of using cesium hydroxide as the base of choice include its ability to facilitate the construction of the C-P bond under mild conditions, thus avoiding many of the problems associated with more traditional and harsher synthetic routes.

Regioselective Synthesis of Trisubstituted Heteroatom Alkenes

This compound serves as a simple yet powerful catalyst in the highly chemo-, regio-, and stereoselective synthesis of (Z)-vinylic selenosulfides and (Z)-vinylic tellurosulfides. This one-pot reaction involves the combination of terminal alkynes, diaryl disulfides, and diaryl diselenides or ditellurides.

The catalytic action of this compound enables the selective cleavage of carbon-chalcogen bonds, leading to the formation of trisubstituted heteroatom alkenes. These products can then serve as versatile platform molecules for the synthesis of more complex tetrasubstituted alkenes. Experimental and theoretical studies have shed light on the mechanism of this thioselenation reaction, underscoring the utility of this method for preparing functionalized alkenes with a high degree of control over their structure.

One-Pot Synthesis of Symmetrical Dialkyltrithiocarbonates

The one-pot synthesis of symmetrical dialkyltrithiocarbonates is a valuable transformation in organic synthesis. While various methods exist for the synthesis of related sulfur-containing compounds, such as symmetrical diselenides and ditellurides using a base like potassium hydroxide, the specific application of this compound in the one-pot synthesis of symmetrical dialkyltrithiocarbonates is not well-documented in the reviewed scientific literature. researchgate.netnih.gov Further investigation is required to determine the efficacy of this compound as a catalyst or reagent in this particular synthetic route.

Activation in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.govnih.gov These reactions, which include well-known methods like the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings, typically involve a palladium catalyst that cycles between different oxidation states to facilitate the coupling of two fragments. mdpi.com

Polymerization Initiation and Catalysis

Ring-Opening Polymerization of Monosubstituted Oxiranes

This compound (CsOH·H₂O) has been effectively utilized as an initiator for the heterogeneous ring-opening polymerization of monosubstituted oxiranes. This process is typically conducted in a tetrahydrofuran (B95107) (THF) solution at room temperature. The activity of the initiator can be enhanced by the addition of cation complexing agents such as 18-crown-6 (B118740) (18C6) or cryptand 222 (C222).

This polymerization method has been applied to various monomers, including several glycidyl (B131873) ethers. A key mechanistic feature of this polymerization is the deprotonation of the methine group in the monomer, which is influenced by the initiator. This deprotonation, occurring during the initiation and chain transfer to monomer steps, leads to the formation of macromolecules with an unsaturated starting group. It is noteworthy that the deprotonation of the methylene (B1212753) group in the monomer does not occur.

The resulting polyether-diols, such as poly(propylene oxide)-diols (PPO-diols), poly(butylene oxide)-diols (PBO-diols), and poly(styrene oxide)-diols (PSO-diols), are often unimodal with number-average molecular weights (Mn) in the range of 2000–5100. However, they tend to have relatively high dispersities (Mw/Mn = 1.17–1.33), which is attributed to chain transfer reactions. In contrast, poly(glycidyl ether)s, like poly(allyl glycidyl ether)-diols (PAGE-diols), are generally bimodal or even multimodal.

Below is a data table summarizing the characteristics of polyether-diols synthesized via ring-opening polymerization of monosubstituted oxiranes using a CsOH·H₂O-based initiator.

| Polymer Type | Molar Mass (Mn) | Dispersity (Mw/Mn) | Modality | Presence of Unsaturated Monools |

| PPO-diols | 2000–5100 | 1.17–1.33 | Unimodal | Free |

| PBO-diols | 2000–5100 | 1.17–1.33 | Unimodal | - |

| PSO-diols | 2000–5100 | 1.17–1.33 | Unimodal | Free |

| PPGE-diols | 2000–5100 | 1.17–1.33 | Unimodal | - |

| PAGE-diols | 600–2600 (second fraction) | 1.03–1.29 | Bimodal/Multimodal | - |

| PIPGE-diols | 600–2600 (second fraction) | 1.03–1.29 | Bimodal/Multimodal | - |

Polymerization Reactions at Low Temperatures

This compound (CsOH·H₂O) serves as an effective initiator for the heterogeneous ring-opening polymerization of various monomers, particularly monosubstituted oxiranes, at room temperature. researchgate.netsigmaaldrich.com Its catalytic activity is often enhanced by the addition of cation complexing agents, such as 18-crown-6 (18C6) or cryptand C222, in a tetrahydrofuran (THF) solution. researchgate.net This system has been successfully applied to polymerize monomers including propylene (B89431) oxide (PO), 1,2-butylene oxide (BO), styrene (B11656) oxide (SO), and several glycidyl ethers. researchgate.net

The polymerization process initiated by CsOH·H₂O leads to the formation of polyether-diols. Research indicates that the resulting poly(propylene oxide)-diols (PPO-diols) and poly(styrene oxide)-diols (PSO-diols) are notably free of unsaturated monools. researchgate.net The molecular weights (Mn) of the synthesized polymers typically range from 2,000 to 5,100, with relatively high dispersities (Mw/Mn = 1.17–1.33). researchgate.net In the synthesis of polyols, cesium hydroxide is considered a superior base catalyst compared to more traditionally used hydroxides like potassium hydroxide (KOH). nih.govresearchgate.net The use of cesium hydroxide can increase the reaction rate, allowing for the production of polyether-polyols with higher molecular weights and lower unsaturation content. researchgate.net

The characteristics of polyether-diols synthesized via this method are detailed below.

Table 1: Polymerization of Oxiranes Initiated by this compound

| Monomer | Polymer Product | Molecular Weight (Mn) | Dispersity (Mw/Mn) | Structure |

|---|---|---|---|---|

| Propylene Oxide (PO) | PPO-diol | 2000–5100 | 1.17–1.33 | Unimodal |

| 1,2-Butylene Oxide (BO) | PBO-diol | 2000–5100 | 1.17–1.33 | Unimodal |

| Styrene Oxide (SO) | PSO-diol | 2000–5100 | 1.17–1.33 | Unimodal |

| Allyl Glycidyl Ether (AGE) | PAGE-diol | 600–2600 (second fraction) | 1.03–1.29 | Bimodal or multimodal |

| Phenyl Glycidyl Ether (PGE) | PPGE-diol | 2000–5100 | 1.17–1.33 | Unimodal |

Data sourced from a study on the polymerization of monosubstituted oxiranes in a THF solution at room temperature. researchgate.net

Reaction with Siliceous Materials at High Temperatures

At elevated temperatures, cesium hydroxide reacts with siliceous materials, a process of significant interest for understanding the behavior of fission products in nuclear accident scenarios. nih.govacs.org Studies have investigated the gas-solid reaction between cesium hydroxide vapor and calcium silicate (B1173343), a common thermal insulation material, at temperatures of 873 K, 973 K, and 1073 K. nih.govresearchgate.net

The chemical interaction between calcium silicate insulation and cesium hydroxide has been observed to occur over specific temperature ranges depending on the crystal phase of the silicate. For xonotlite (Ca₆Si₆O₁₇(OH)₂), the reaction occurs between 575–730°C. tandfonline.com For wollastonite (CaSiO₃), a heat-treated phase, the interaction takes place at a higher temperature range of 700–1100°C. tandfonline.com These reactions proceed under both reducing and oxidizing atmospheric conditions. tandfonline.com

Table 2: High-Temperature Reaction of Gaseous Cesium Hydroxide with Calcium Silicate

| Reaction Temperature | Atmosphere | Key Products Formed |

|---|---|---|

| 973 K (700°C) | Hydrogen-steam (H₂/H₂O = 0.2) | Dicalcium silicate (Ca₂SiO₄), Cesium aluminum silicate (CsAlSiO₄) |

Data derived from experiments investigating the gas-solid reaction between cesium hydroxide and siliceous thermal insulation. nih.govresearchgate.net

Formation of Cesium Aluminum Silicate

A consistent product of the high-temperature reaction between cesium hydroxide and calcium silicate insulation is cesium aluminum silicate (CsAlSiO₄). nih.govtandfonline.com This compound forms regardless of whether the atmosphere is oxidizing or reducing. tandfonline.com The aluminum required for this product originates from impurities or adducts present in the calcium silicate material. tandfonline.com The formation of cesium aluminum silicate is significant because it is a chemically stable compound, demonstrating resistance to dissolution in water. nih.govresearchgate.net This stability has important implications for the long-term sequestration of cesium in environmental or engineered settings. nih.gov

Implications in Nuclear Reactor Accident Scenarios

The reactions of cesium hydroxide are of critical importance in the analysis of severe nuclear reactor accidents. oecd-nea.orgresearchgate.net In the high-temperature, steam-rich environment of a reactor core during an accident, cesium released from nuclear fuel is expected to exist predominantly in the form of cesium hydroxide (CsOH). nih.govacs.orgoecd-nea.org This highly reactive compound can interact with various surfaces and materials within the reactor coolant system. oecd-nea.org

The reaction of gaseous CsOH with siliceous materials, such as the calcium silicate used in thermal insulation, is a key process that affects the transport and deposition of radioactive cesium. nih.govresearchgate.net The formation of stable compounds like cesium aluminum silicate demonstrates a mechanism by which cesium can be retained within the reactor system, potentially reducing the amount of radioactive material released into the environment. nih.govoecd-nea.org Understanding these chemical interactions is crucial for accurately modeling fission product behavior, predicting environmental source terms, and developing effective strategies for decommissioning and waste management following a nuclear accident. oecd-nea.orgresearchgate.net

Electrochemical and Energy Applications of Cesium Hydroxide Monohydrate

Electrolyte Solutions in Batteries and Fuel Cells

The role of cesium hydroxide (B78521) monohydrate in electrolyte solutions is multifaceted, contributing to the performance of both high-energy-density batteries and emerging lithium-ion battery technologies.

Cesium hydroxide monohydrate is explored for use in the development of electrolytes for high-energy-density batteries, such as molten salt batteries. samaterials.com In these systems, its high ionic conductivity at elevated temperatures is a key advantage for battery performance. samaterials.com Molten salt batteries operate at high temperatures where the electrolyte is in a molten state, facilitating the rapid movement of ions between the electrodes. youtube.comfrontiersin.org The use of hydroxide salts, in general, is considered for these batteries due to their potential for high energy density and a long cycle life. youtube.com Cesium hydroxide, being the strongest of the alkali metal hydroxides, is also recommended as an electrolyte in alkaline storage batteries intended for subzero temperature operation. nih.govwikipedia.org

In the field of advanced lithium-ion batteries, cesium compounds have been investigated as potential additives to enhance performance and safety. samaterials.com Research has shown that the introduction of cesium-based additives, such as cesium nitrate (B79036), into the electrolyte can significantly improve the stability of lithium metal batteries. bnl.govbnl.gov When added to the electrolyte, these cesium compounds help form stable, protective layers, known as interphases, on the surfaces of both the anode and cathode. bnl.govwiley.com This stabilization is crucial for improving the charging rate and extending the cycle life of energy-dense lithium metal batteries. wiley.com The positive cesium ion accumulates on the negatively charged lithium metal anode, while the corresponding anion accumulates on the positively charged cathode, contributing to the simultaneous stabilization of both electrodes. wiley.com This approach helps to prevent the degradation of the electrodes and the electrolyte, which is a common challenge, especially at high voltages. wiley.combohrium.com

Proton Conduction in Solid-State Materials

This compound has emerged as a significant material in the study of solid-state proton conductors, which are critical components for various electrochemical devices, including fuel cells.

This compound (CsOH·H₂O) is identified as a superprotonic conductor, a class of materials that exhibit high proton conductivity. elsevierpure.comuu.nl This property is crucial for applications in intermediate temperature (100–300 °C) electrochemical devices. uu.nl The material can exist in different crystalline phases, such as hexagonal and tetragonal, both of which demonstrate significant proton conductivity. uu.nl The degree of hydration, or the water content within the crystal structure, has a profound influence on the material's structure and, consequently, its proton transport capabilities. uu.nl Research has shown that the conductivity of its hexagonal and tetragonal phases can exceed 3 × 10⁻³ S cm⁻¹ at 30 °C and 10⁻² S cm⁻¹ at 120 °C. uu.nl

The table below presents the total conductivity data for CsOH·H₂O samples after being treated at different temperatures, which affects their structure and water content.

| Sample Treatment Temperature | Measurement Cycle | Conductivity at ~30°C (S cm⁻¹) | Conductivity at ~120°C (S cm⁻¹) |

| Pristine CsOH·H₂O | Cycle 1 (Initial Heating) | > 3 x 10⁻³ | ~ 8 x 10⁻³ |

| 100 °C (CsOH 100) | Cycle 1 (Initial Heating) | ~ 2 x 10⁻³ | ~ 1 x 10⁻² |

| 150 °C (CsOH 150) | Cycle 1 (Initial Heating) | ~ 1 x 10⁻⁵ | ~ 1 x 10⁻² |

| 200 °C (CsOH 200) | Cycle 1 (Initial Heating) | ~ 4 x 10⁻⁶ | ~ 1 x 10⁻² |

| Data derived from graphical representations in scientific studies. uu.nl |

The findings from studies on this compound are expected to inspire the development of new inorganic solid proton conductors based on hydroxide hydrates. uu.nl Solid-state proton conductors are integral to the function of devices like fuel cells and hydrogen sensors. dtu.dkmagtech.com.cn The ability of materials like CsOH·H₂O to conduct protons efficiently, particularly at intermediate temperatures, addresses a key challenge in the development of protonic ceramic fuel cells, which can operate at lower temperatures (350-600°C) than traditional solid oxide fuel cells. mines.edu The investigation into how factors like thermal treatment and water content affect the conductivity and structure of CsOH·H₂O provides valuable insights for designing and synthesizing new materials with tailored proton transport properties. uu.nl

Electrochemical Reduction Reactions

In the context of electrochemical reduction reactions, the cation of the electrolyte can play a significant role. Research into the electrochemical reduction of CO₂ has indicated that the size of the hydrated alkali metal cation in the electrolyte influences the reaction. uic.edu With increasing cation size from Li⁺ to Cs⁺, the pKa for cation hydrolysis decreases. uic.edu This trend makes larger hydrated cations, such as hydrated K⁺, Rb⁺, and Cs⁺, capable of acting as buffering agents in the vicinity of the cathode, which can affect the efficiency and pathways of the reduction reaction. uic.edu

Advanced Materials Science Applications of Cesium Hydroxide Monohydrate

Development of Superconductors and Specialized Coatings

The unique properties of cesium compounds make them valuable in the research and development of advanced materials, including superconductors and specialized coatings. While specific data on the direct use of cesium hydroxide (B78521) monohydrate in superconductor synthesis is limited, cesium-containing compounds are integral to certain classes of superconducting materials. For instance, cesium-rich kagome metals have been synthesized and identified as topological superconductors. usu.edu In such syntheses, cesium hydroxide monohydrate can serve as a high-purity cesium source or precursor material.

In the realm of specialized coatings, cesium compounds are explored for their potential to enhance functional properties. The strong basicity and reactivity of cesium hydroxide can be utilized in surface treatments and the synthesis of coating materials. For example, it can play a role in the formation of protective or functional layers on various substrates, although detailed research findings on specific coating formulations are not extensively publicized.

Manufacture of Specialty Glasses and Ceramics

In the manufacturing of specialty glasses and ceramics, this compound serves as a crucial fluxing agent. myu-group.co.jp Fluxes are materials that lower the melting point of the primary glass-forming constituents, such as silica (B1680970) and alumina. myu-group.co.jp The addition of this compound can, therefore, reduce the energy required for melting and improve the workability of the molten glass.

Beyond its role as a flux, cesium hydroxide is used in the chemical processing of glass materials. A notable application is in the alkali activation of boro-alumino-silicate glass. myu-group.co.jp In this process, glass powders are suspended in a cesium hydroxide-based solution, which leads to the formation of cementitious matrices at near-room temperatures. myu-group.co.jp This method has been explored for the immobilization of cesium, where the compound reacts with silicates, borates, and aluminates in the glass to form stable new phases, such as boro-pollucite (CsBSi₂O₆). myu-group.co.jp

The manufacturing of technical ceramics, which are used in a wide range of demanding applications, involves the processing of high-grade ceramic powders that can be custom-formulated to meet specific requirements. nexgen-wafer-systems.com this compound can be used in these custom formulations to modify the properties of the final ceramic product.

Semiconductor Manufacturing Processes

This compound finds application in several stages of semiconductor manufacturing, particularly in cleaning and etching processes. myu-group.co.jp

Aqueous solutions of cesium hydroxide are effective anisotropic etchants for silicon. upenn.edu Anisotropic etching is a process that selectively removes material along specific crystallographic planes of the silicon substrate, allowing for the creation of well-defined three-dimensional structures. umd.edu The etch rate of silicon in alkaline solutions is dependent on the crystal orientation, with the {111} plane typically exhibiting the slowest etch rate. usu.edu This property is fundamental to bulk micromachining, which is used to fabricate a variety of microelectromechanical systems (MEMS).

Cesium hydroxide is known to have a higher selectivity for etching highly p-doped silicon compared to the more commonly used potassium hydroxide. electramet.com This high selectivity is advantageous in processes where a heavily boron-doped layer is used as an etch-stop.

In addition to etching, alkaline solutions play a role in wafer cleaning by removing organic residues and particulate contamination from the silicon surface. The cleaning process in semiconductor manufacturing is critical to ensure high device yields and reliability.

Fabrication of Thin Films

This compound is utilized in the fabrication of thin films for advanced applications, such as renewable energy.

Recent research has demonstrated the use of this compound as a dopant for vanadium oxide (VOx) thin films, which serve as hole extraction layers (HELs) in perovskite solar cells (PSCs). The addition of this compound to a metavanadate precursor solution allows for the fabrication of cesium-doped VOx thin films with enhanced electrical conductivity.

Studies have shown that as the molar ratio of cesium to vanadium is increased, the electrical conductivity of the thin films improves. This enhancement in conductivity is attributed to changes in the microstructure and morphology of the film. The improved conductivity of the hole extraction layer leads to higher fill factors and short-circuit currents in the perovskite solar cells, resulting in a significant enhancement of their power conversion efficiency.

Interactive Data Table: Effect of Cesium Doping on Vanadium Oxide Thin Film Properties and Perovskite Solar Cell Performance

| Mole Ratio of Cs vs. V | Electrical Conductivity (S m⁻¹) | Short-Circuit Current (Jsc) (mA cm⁻²) | Power Conversion Efficiency (PCE) (%) |

| 0 (Pristine VOx) | 7.93 x 10⁻⁴ | 17.29 | 10.1 |

| 0.1 | 8.78 x 10⁻⁴ | 19.80 | 12.5 |

| 0.3 | 1.05 x 10⁻³ | 20.00 | 13.2 |

| 0.5 | 1.08 x 10⁻³ | 19.38 | 12.8 |

Note: The data presented in this table is based on findings from a study on cesium-doped vanadium oxide thin films for perovskite solar cells.

Preparation of Cesium Tungsten Bronze Nanoparticles

This compound is a key raw material in the synthesis of cesium tungsten bronze (CsxWO₃) nanoparticles. These nanoparticles are of significant interest for their near-infrared (NIR) shielding properties, making them suitable for applications such as transparent heat-insulating coatings.

One method for preparing cesium tungsten bronze nanoparticles is through a microwave-assisted solvothermal synthesis. In this process, this compound and tungsten chloride are dissolved in a solvent, such as benzyl (B1604629) alcohol or anhydrous ethanol (B145695). The precursor solution is then heated using microwave irradiation, which allows for a more rapid and energy-efficient synthesis compared to conventional heating methods. This process can yield phase-pure cesium tungsten bronze nanoparticles at relatively low temperatures and with shorter reaction times.

Environmental and Industrial Research Applications

Wastewater Treatment Processes

The treatment of industrial wastewater is a critical aspect of environmental protection. Many industrial processes generate acidic effluent that must be neutralized before discharge to prevent harm to aquatic ecosystems and infrastructure. Cesium hydroxide (B78521) monohydrate, being a very strong base, is a highly effective neutralizing agent. wikipedia.org

Neutralization of Acidic Waste Streams

Industrial wastewater streams, such as those from metal pickling in steel plants, can contain strong acids like sulfuric acid and hydrochloric acid, resulting in very low pH values. nih.gov The introduction of a strong base like cesium hydroxide monohydrate can effectively raise the pH of these acidic wastewaters to a neutral or slightly alkaline level, typically between 8.0 and 11.0, which is optimal for the precipitation of heavy metal hydroxides. nih.gov The neutralization reaction is a fundamental acid-base reaction where the hydroxide ions (OH⁻) from cesium hydroxide react with the hydrogen ions (H⁺) from the acid to form water, thereby reducing the acidity of the effluent.

While common bases like sodium hydroxide and calcium hydroxide are widely used for industrial wastewater neutralization, cesium hydroxide offers a higher degree of reactivity. wikipedia.orgsemanticscholar.org This can be particularly advantageous in processes where rapid and complete neutralization is required. The choice of neutralizing agent often depends on a variety of factors, including the specific composition of the wastewater, the required final pH, and economic considerations.

Heavy Oil Desulfurization

Heavy crude oils are characterized by their high viscosity and significant sulfur content. The presence of sulfur compounds in fuels is a major source of sulfur oxide (SOx) emissions upon combustion, which contributes to acid rain and air pollution. Therefore, the removal of sulfur, or desulfurization, is a critical step in the refining of heavy oils.

This compound has been identified as a reagent in the desulfurization of heavy oil. samaterials.com Alkaline solutions, in general, are used in a process known as caustic washing to remove organosulfur compounds from crude oil. semanticscholar.org These bases react with acidic sulfur compounds, such as mercaptans, to form water-soluble salts that can be separated from the oil. The strong basicity of cesium hydroxide makes it a candidate for such applications.

Research into oxidative desulfurization (ODS) has shown it to be an effective method for removing sulfur compounds under milder conditions than traditional hydrodesulfurization (HDS). mdpi.comresearchgate.net In some ODS processes, a basic compound is used in conjunction with an oxidizing agent. While specific data on the efficiency of this compound in heavy oil desulfurization is not extensively detailed in publicly available literature, its chemical properties suggest potential applicability in alkaline-based desulfurization methods.

Catalyst Recycling Processes

Cesium-based catalysts are utilized in various chemical production processes, including the synthesis of polyether polyols, which are key components in the production of polyurethanes. nih.gov The recovery and recycling of these valuable catalysts are of significant economic and environmental importance.

Removal and Recycling of Cesium Catalysts from Polyether Polyols

In the production of polyether polyols, cesium hydroxide is used as a catalyst. nih.govresearchgate.net After the polymerization process, the catalyst remains in the crude polyol product and must be removed. A common method for this involves neutralizing the basic cesium catalyst with an acid, such as sulfuric acid. researchgate.net This neutralization step converts the cesium hydroxide into a cesium salt, in this case, cesium sulfate (B86663) (Cs₂SO₄).

The recycling process involves the following key steps:

Neutralization: An aqueous solution of sulfuric acid is added to the crude polyether polyol to neutralize the cesium hydroxide catalyst, forming cesium sulfate crystals. researchgate.net

Dehydration and Crystallization: Water is removed from the mixture under controlled temperature and pressure to promote the growth of large cesium sulfate crystals, which can then be separated by filtration. researchgate.net

Catalyst Recovery: The filtered cesium sulfate cake is redissolved, and the sulfate ions are precipitated out by adding barium hydroxide. This reaction yields insoluble barium sulfate and a solution of cesium hydroxide. researchgate.netresearchgate.net

This recovered cesium hydroxide solution can then be reused in subsequent polyol production cycles, demonstrating a closed-loop recycling process that minimizes waste and conserves a valuable raw material. researchgate.net The technical and economic feasibility of this catalyst recovery process has been established. researchgate.net

Table 1: Overview of Cesium Catalyst Recycling Process from Polyether Polyols

| Step | Description | Key Reagents | Product |

| Neutralization | Neutralization of residual cesium hydroxide catalyst in the crude polyol. | Sulfuric Acid (H₂SO₄) | Cesium Sulfate (Cs₂SO₄) crystals in polyol |

| Separation | Filtration of the polyol to separate the cesium sulfate crystals. | - | Purified Polyol and Cesium Sulfate cake |

| Recovery | Conversion of cesium sulfate back to cesium hydroxide. | Barium Hydroxide (Ba(OH)₂) | Recycled Cesium Hydroxide (CsOH) solution and Barium Sulfate (BaSO₄) precipitate |

Applications in Pharmaceutical and Agrochemical Industries

This compound's strong basicity makes it a valuable tool in organic synthesis, where it can act as a potent catalyst or reagent in the production of complex molecules for the pharmaceutical and agrochemical industries. samaterials.com Its high reactivity allows for chemical transformations that may not be possible with weaker bases. nbinno.com

In pharmaceutical synthesis, the precise control of reaction conditions is crucial for producing high-purity active pharmaceutical ingredients (APIs). The use of a strong base like this compound can facilitate various reactions, such as aldol (B89426) condensations and Michael additions, which are fundamental in the construction of carbon-carbon bonds in drug molecules. samaterials.com It is also used as a catalyst in polymerization reactions to create specific molecular structures. nbinno.com

Similarly, in the agrochemical industry, this compound can be employed in the synthesis of pesticides and herbicides. Its role as a strong base is critical in facilitating reactions that lead to the desired active ingredients. For example, it can be used as a catalyst in the synthesis of O-allenes and N-allenes through the isomerization of terminal alkynes, a process that can yield products with high efficiency under mild conditions.

Theoretical and Computational Studies of Cesium Hydroxide Monohydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While comprehensive DFT studies focusing solely on the intrinsic properties of isolated cesium hydroxide (B78521) monohydrate are not extensively documented in publicly available literature, its inclusion in DFT calculations of larger systems provides valuable insights.

For instance, DFT has been utilized to study the role of alkali metal hydroxides, including cesium hydroxide, in the electrocatalytic oxidation of ethanol (B145695). In these studies, DFT calculations help to elucidate the interactions between the Pt electrode surface, ethanol molecules, and the alkali cations (Li⁺, Na⁺, K⁺, Rb⁺, and Cs⁺). It was observed that the diffusion coefficient of ethanol is relatively small in CsOH solutions, which inhibits the diffusion process. This effect is attributed to the hydrophobic properties of the Cs⁺ ion. nih.gov

In the field of photoanodes, DFT calculations have been employed to understand the surface reconstruction and passivation of BiVO₄ photoanodes in the presence of cesium ions. nih.govacs.org These studies suggest that the formation of a Cs⁺-doped amorphous layer is energetically favorable, which contributes to enhanced photoelectrochemical water oxidation. nih.govacs.org Although these calculations focus on the broader system, they inherently account for the electronic effects of the cesium and hydroxide ions in the simulated environment.

DFT calculations were also conducted at the M06 level of theory to explore the mechanism of aryne-induced three-component coupling reactions where cesium hydroxide monohydrate was considered as a potential base. nih.gov The calculations focused on the free energy profiles of the reaction pathway. nih.gov

The table below summarizes key parameters and findings from DFT studies involving cesium hydroxide.

| Study Focus | System | Key Findings from DFT Calculations |

|---|---|---|

| Ethanol Electro-oxidation | Pt electrode in CsOH solution | Low diffusion coefficient of ethanol attributed to the hydrophobic nature of Cs⁺. |

| Photoanode Passivation | BiVO₄ surface with Cs⁺ | Energetically favorable formation of a Cs⁺-doped amorphous layer. |

| Three-Component Coupling | Aryne, thietane, and boronic acid with CsOH·H₂O as base | Calculated activation free energy for the initial nucleophilic addition step was 7.2 kcal mol⁻¹. |

Ab Initio Periodic Hartree-Fock Calculations

Ab initio periodic Hartree-Fock calculations are a fundamental quantum chemical method used to study the properties of crystalline solids. This method has been successfully applied to investigate the structural, vibrational, and electronic properties of the lighter alkali metal hydroxide hydrate (B1144303), lithium hydroxide monohydrate (LiOH·H₂O). researchgate.net

Mechanistic Studies of Catalytic Reactions

This compound is recognized for its exceptional activity as a base and catalyst in a variety of organic reactions. Mechanistic studies, often supported by computational calculations, aim to elucidate the role of CsOH·H₂O in these transformations.

The primary role of this compound in many reactions is to act as a potent base, facilitating the deprotonation of weakly acidic protons to generate highly nucleophilic species. This "cesium effect" is often attributed to the large ionic radius and low charge density of the Cs⁺ ion, which results in a highly reactive, "naked" anion.

Several key reaction types catalyzed by this compound have been mechanistically considered:

Addition to Alkynes: CsOH·H₂O catalyzes the addition of terminal alkynes to aldehydes and ketones to form propargylic alcohols. The proposed mechanism involves the deprotonation of the terminal alkyne by the hydroxide ion to generate a cesium acetylide intermediate, which then acts as a potent nucleophile.

Isomerization of Alkynes: A novel and efficient method for the synthesis of O-allenes and N-allenes involves the isomerization of terminal alkynes catalyzed by this compound. mdpi.com

Alkylation and Michael Additions: In phase-transfer catalysis, solid CsOH·H₂O serves as the basic phase. This minimizes the presence of water in the organic phase, allowing for reactions to proceed at lower temperatures with high enantioselectivities. The mechanism involves the generation of a nucleophile in the organic phase via deprotonation at the interface of the solid base and the organic solvent.

Ullmann-type Couplings: In the synthesis of high-mobility organic mixed conductors, this compound has been explored as a strong base to deprotonate oligoether chains, making them more nucleophilic for copper(I)-catalyzed nucleophilic aromatic substitution reactions. rsc.org

The table below outlines various catalytic applications of this compound and the proposed mechanistic role.

| Reaction Type | Reactants | Product | Proposed Role of CsOH·H₂O |

|---|---|---|---|

| Addition to Alkynes | Terminal alkyne, Aldehyde/Ketone | Propargylic alcohol | Acts as a strong base to generate a highly nucleophilic cesium acetylide. |

| Alkene Isomerization | Terminal alkyne with O/N nucleophile | O/N-Allene | Catalyzes the isomerization under mild conditions. mdpi.com |

| Enantioselective Alkylation | Prochiral nucleophile, Electrophile | Chiral alkylated product | Serves as a solid base in phase-transfer catalysis to generate the nucleophile. |

| Ullmann Coupling | Aromatic dibromide, Triethylene glycol | Ether-linked polymer | Acts as a strong base to deprotonate the glycol, enhancing its nucleophilicity. rsc.org |

Emerging Research Directions and Future Perspectives

Exploration of New Polymorphs and Their Properties

Recent investigations into the crystallographic properties of Cesium hydroxide (B78521) monohydrate have revealed the existence of different structural forms, or polymorphs, depending on the conditions. These findings open avenues for discovering new materials with tailored properties.

Temperature-dependent X-ray structure investigations have shown that Cesium hydroxide monohydrate undergoes several modifications. osti.gov At 293 K, it is possible to distinguish between hydroxide ions (OH⁻) and water molecules (H₂O). osti.gov However, at higher temperatures of 355 K and 400 K, the structure transforms into a hexagonal unit cell characterized by layered polyanions of (H₃O₂⁻) separated by layers of cesium ions. osti.gov This high-temperature form demonstrates how environmental conditions can significantly alter the crystalline arrangement and, consequently, the material's properties.

These findings underscore the potential for discovering new polymorphs of this compound and its derivatives with unique structural and functional properties. Future research in this area could focus on exploring the effects of pressure, solvent systems, and the presence of other chemical species on the resulting crystal structures. A comprehensive understanding of these polymorphic landscapes is crucial for designing materials with specific functionalities for various applications.

Table 1: Polymorphism of this compound and a Related Complex

| Compound/Complex | Conditions | Polymorph/Structural Feature | Key Characteristics |

| This compound | 293 K | Distinguishable OH⁻ and H₂O | Standard room temperature structure. osti.gov |

| This compound | 355 K and 400 K | Hexagonal unit cell | Layered (H₃O₂⁻) polyanions separated by cesium ions. osti.gov |

| Cesium complex of 5-hydroxy-hydurilic acid | Slow solvent evaporation | Orthorhombic | Uncoordinated water molecule on a crystallographic twofold axis. ed.ac.uk |

| Cesium complex of 5-hydroxy-hydurilic acid | Alternative crystal growth | Monoclinic | Similar first-shell environment to the orthorhombic form but with a different overall arrangement. ed.ac.uk |

Deeper Understanding of the "Cesium Effect" in Catalysis

The "cesium effect" is a term used to describe the often-beneficial influence of cesium ions in catalytic processes. This empirical observation is attributed to the unique properties of the cesium cation, including its large ionic radius, low charge density, and high polarizability. inno-chem.com.cn These characteristics lead to a lower degree of solvation and less pronounced ion-pairing compared to other alkali metal ions. inno-chem.com.cn

In the context of this compound, its role as a strong base is amplified by the cesium effect, leading to enhanced reactivity and selectivity in various organic reactions. samaterials.com One of the key advantages of using cesium hydroxide over other alkali hydroxides is its remarkable chemoselectivity. inno-chem.com.cn For instance, in the N-alkylation of primary amines, cesium hydroxide not only promotes the desired monoalkylation but also effectively suppresses overalkylation, which is a common side reaction with other bases. inno-chem.com.cnacs.org

The cesium effect is also prominent in palladium-catalyzed reactions. The presence of cesium salts, including those that can be formed in situ from cesium hydroxide, can significantly enhance the efficiency of reactions such as Suzuki and Buchwald amination couplings. researchgate.netnih.gov The proposed mechanism involves an oxy-coordinated intermediate arising from a cesium-oxygen-palladium interaction, which is believed to be responsible for the enhanced catalytic activity. nih.gov

Recent computational studies have provided deeper insights into the cesium effect at a molecular level. For example, in the reaction of β-ketoesters with 1,2,3-triazine (B1214393) 1-oxides, cesium carbonate was found to exclusively generate pyridones, whereas other bases led to the formation of pyridines. rsc.org This dramatic shift in selectivity is attributed to the ability of the larger cesium cation to be more effectively accommodated in the transition state leading to the pyridone derivative. rsc.org

Future research is aimed at moving beyond empirical observations to a more rational design of catalytic systems based on a thorough understanding of cation-substrate interactions. A deeper comprehension of the cesium effect will enable the development of more efficient and selective catalytic processes for a wide range of chemical transformations.

Table 2: Examples of the "Cesium Effect" in Catalysis

| Reaction Type | Role of Cesium Compound | Observed Effect |

| N-alkylation of primary amines | Base (Cesium hydroxide) | Promotes mono-N-alkylation while suppressing overalkylation. inno-chem.com.cnacs.org |

| Palladium-catalyzed hydroxycarbonylation | Additive (Cesium salts) | Effective promotion of the reaction. nih.gov |

| Oxadiaza excision cross-coupling | Base (Cesium carbonate) | Exclusive formation of pyridones instead of pyridines. rsc.org |

| Suzuki and Buchwald amination | Base/Promoter (Cesium salts) | Increased reaction efficiency. researchgate.net |

Integration in Advanced Functional Materials